P1075 is a synthetic, pyridylcyanoguanidine derivative classified as a potassium channel opener (KCO). [, , , , ] It is widely used in scientific research to investigate the function and pharmacology of ATP-sensitive potassium (KATP) channels, particularly in cardiovascular and neuronal systems. [, , , , , , , , , , , , , , , ] P1075 demonstrates high affinity and selectivity for KATP channels, making it a valuable tool for studying these channels and exploring potential therapeutic applications. [, , , , , , , , , , , , , , ]
P-1075, also known by its chemical identifier 60559-98-0, is sourced from various chemical suppliers and research institutions. It is classified within the broader category of pharmacological agents that modulate ion channels, particularly focusing on ATP-sensitive potassium channels (K_ATP channels). These channels play critical roles in cellular excitability and insulin secretion, making them significant targets for therapeutic intervention.
The synthesis of P-1075 involves several chemical reactions that typically include the formation of specific functional groups essential for its activity as a potassium channel opener. While detailed synthetic pathways specific to P-1075 are not extensively documented in public literature, compounds within its class often utilize methods such as:
The synthesis may also involve purification techniques such as recrystallization or chromatography to ensure the compound's purity and efficacy.
The molecular structure of P-1075 can be represented by its chemical formula, which includes various functional groups that contribute to its activity. Although specific structural data for P-1075 may not be widely available, similar compounds typically exhibit:
Detailed structural elucidation can be achieved through techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), which provide insights into the compound's molecular configuration.
P-1075 participates in several chemical reactions relevant to its function as a potassium channel opener. Key reactions include:
The technical details surrounding these reactions often involve sophisticated techniques such as patch-clamp electrophysiology to monitor ionic currents across membranes.
The mechanism of action for P-1075 involves several steps:
Data from electrophysiological studies indicate that P-1075 has a high binding affinity for K_ATP channels, with reported dissociation constants (K_D) around 9.2 nM .
P-1075 exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's usability in laboratory settings and potential therapeutic applications.
P-1075 has several scientific applications, particularly in pharmacology:
P-1075 (N-cyano-N'-(1,1-dimethylpropyl)-N''-3-pyridylguanidine) is a potent cyanoguanidine-class opener of ATP-sensitive potassium (KATP) channels. It binds with high affinity to sulfonylurea receptor (SUR) subunits, specifically SUR2A and SUR2B, which regulate pore-forming Kir6.x subunits. This binding antagonizes ATP-dependent channel inhibition, stabilizing the open conformation of the channel and promoting potassium efflux. The resulting membrane hyperpolarization reduces cellular excitability and calcium influx, particularly in vascular smooth muscle and cardiomyocytes [2] [3].
In recombinant systems, P-1075 exhibits nanomolar efficacy, with an EC₅₀ of 7.5 nM for rat aorta relaxation. Functional assays using thallium-flux techniques confirm its selectivity for SUR2-containing channels (Kir6.1/SUR2B and Kir6.2/SUR2A), where it activates K⁺ currents at concentrations as low as 10 nM. This underlies its vasodilatory and cardioprotective effects [2] [6].
Table 1: Pharmacodynamic Profile of P-1075
Parameter | Value | Experimental System |
---|---|---|
EC₅₀ (Aorta Relaxation) | 7.5 nM | Rat aortic rings |
Kd (SUR2A Binding) | 17 nM | Radioligand binding assays |
Kd (SUR2B Binding) | 3 nM | Radioligand binding assays |
EC₅₀ (Kir6.1/SUR2B Activation) | 50 nM | HEK293 thallium-flux assay |
P-1075’s actions differ significantly between sarcolemmal (sKATP) and mitochondrial (mitoKATP) channels:
Critically, P-1075’s mitoKATP activation occurs independently of sKATP effects, as demonstrated in liposomes reconstituted with rabbit heart mitochondrial proteins. Here, P-1075 (1 μM) increased channel open probability by 3.2-fold, an effect abolished by glibenclamide [10].
Table 2: Contrasting Effects of P-1075 on KATP Channel Subtypes
Parameter | Sarcolemmal KATP | Mitochondrial KATP |
---|---|---|
Primary Effect | Membrane hyperpolarization | ROS generation |
Functional Consequence | Vasodilation, reduced Ca²⁺ influx | Cardioprotective signaling |
Inhibition by | HMR 1098 (sKATP blocker) | 5HD (mitoKATP blocker) |
EC₅₀ (Activation) | 10–50 nM | 150–500 nM |
P-1075 exhibits distinct interactions with SUR2 splice variants due to divergent C-terminal amino acid sequences:
Table 3: Isoform-Specific Binding and Activation of P-1075
Parameter | SUR2A (Cardiac) | SUR2B (Vascular) |
---|---|---|
Binding Affinity (Kd) | 17 nM | 3 nM |
EC₅₀ (Channel Opening) | 120 nM | 50 nM |
MgATP Sensitivity | High (8-fold Kd shift with low MgATP) | Low (minimal Kd shift) |
Tissue Specificity | Cardiomyocytes | Bladder, meningeal arteries |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7